ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-methyl-1,3,4-thiadiazole-2-amine+ethyl chloroformate→ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazoles.
Scientific Research Applications
Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate has several applications in scientific research:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for its potential as a therapeutic agent.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can interact with various molecular targets due to its ability to form hydrogen bonds and participate in π-π interactions.
Comparison with Similar Compounds
Ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate can be compared with other thiadiazole derivatives, such as:
5-methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the compound.
1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-3-13-6(12)5(11)8-7-10-9-4(2)14-7/h3H2,1-2H3,(H,8,10,11) |
InChI Key |
HAYQITUCKPVMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.